molecular formula C18H15NO4 B13938747 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-benzofuran-2-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B13938747
M. Wt: 309.3 g/mol
InChI Key: CFXCSWSBOUAXDR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-benzofurancarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-benzofurancarboxamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 3-methyl-2-benzofurancarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-benzofurancarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-benzofurancarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-benzofurancarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-benzofurancarboxamide is unique due to its specific combination of benzodioxin and benzofuran carboxamide structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H15NO4/c1-11-13-4-2-3-5-14(13)23-17(11)18(20)19-12-6-7-15-16(10-12)22-9-8-21-15/h2-7,10H,8-9H2,1H3,(H,19,20)

InChI Key

CFXCSWSBOUAXDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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